6-Propoxy-2-naphthaldehyde

説明

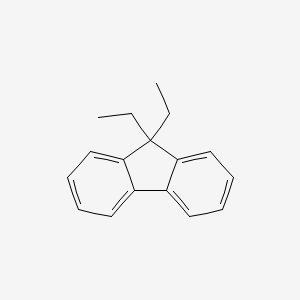

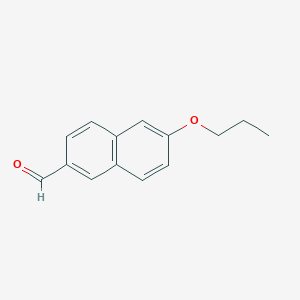

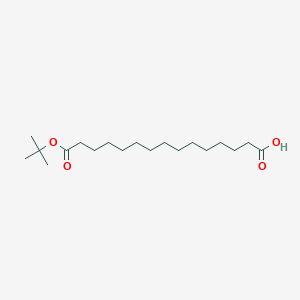

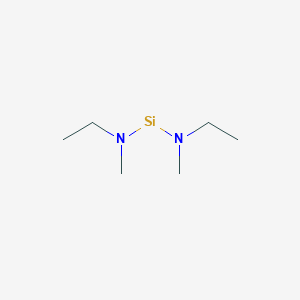

6-Propoxy-2-naphthaldehyde, also known as 6-Propyloxy-2-naphthaldehyde, is an organic chemical compound with the molecular formula C14H14O2. It belongs to the class of naphthalene derivatives and contains an aldehyde group (-CHO) and a propoxy group (-OCH2CH2CH3). The compound has a molecular weight of 214.26 g/mol .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H14O2/c1-2-7-16-14-6-5-12-8-11 (10-15)3-4-13 (12)9-14/h3-6,8-10H,2,7H2,1H3 . This indicates the presence of 14 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms in the molecule . Physical And Chemical Properties Analysis

This compound is a solid compound . Further physical and chemical properties are not explicitly mentioned in the search results.科学的研究の応用

Antiprotozoal and Cytotoxic Activities

Naphthalene derivatives, including 2-naphthaldehydes, have been explored for their antiprotozoal activity. A study by Ganapaty et al. (2006) on Diospyros assimilis roots identified naphthaldehyde compounds exhibiting moderate inhibition of parasites like T. brucei, T. cruzi, L. donovani, and cytotoxicity towards rat skeletal myoblasts (Ganapaty et al., 2006).

Synthesis and Application in Drug Development

Naphthaldehydes have been used as intermediates in the synthesis of various pharmaceutical compounds. For instance, Tong Guo-tong (2007) discussed synthesizing 6-Methoxy-2-naphthaldehyde as an intermediate of Nabumetone, a non-steroidal anti-inflammatory drug (Tong Guo-tong, 2007). Similarly, Mahmood et al. (2002) detailed the synthesis of a Naproxen precursor from 6-methoxy-2-naphthaldehyde (S. Mahmood, C. Brennan, M. Hossain, 2002).

Application in Sensing and Molecular Recognition

Das and Goswami (2017) highlighted the use of 2-Hydroxy-1-naphthaldehyde in developing various fluorescent chemosensors for detecting different cations and anions, demonstrating its versatility in supramolecular chemistry (A. Das, S. Goswami, 2017).

Photodegradation Studies

The photodegradation of chemicals like dichlorprop and 2-naphthoxyacetic acid has been studied, with 2-naphthaldehyde derivatives playing a critical role in these processes, as described by Climent and Miranda (1997) (M. Climent, M. Miranda, 1997).

Nonlinear Optical Properties

B. Sarojini et al. (2005) investigated the nonlinear optical property of 6-methoxy-2-naphthaldehyde, finding its potential for use in frequency conversion efficiency measurements (B. Sarojini, B. Narayana, J. Indira, K. G. Lobo, 2005).

Photorearrangement in Optical Storage Devices

Dvornikov et al. (1998) examined the photorearrangement of 1-nitro-2-naphthaldehyde, critical for developing new memory materials in two-photon three-dimensional optical storage devices (A. Dvornikov, C. M. Taylor, Yongchao. Liang, P. Rentzepis, 1998).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 6-Propoxy-2-naphthaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

作用機序

Biochemical Pathways

A related compound, 6-hydroxy-2-naphthaldehyde, has been used in the synthesis of a mitochondrial-targeted ph fluorescent probe . This suggests that naphthaldehyde derivatives may have some interaction with mitochondrial processes.

Result of Action

The molecular and cellular effects of 6-Propoxy-2-naphthaldehyde’s action are currently unknown

特性

IUPAC Name |

6-propoxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-2-7-16-14-6-5-12-8-11(10-15)3-4-13(12)9-14/h3-6,8-10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZGEAUYRXRJGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate, 97%](/img/structure/B6359973.png)

![7-{[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]oxy}-2H-1-benzopyran-2-one CBBE](/img/structure/B6360046.png)

![2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B6360057.png)